[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine
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Overview
Description
[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine is a complex organic compound that features a unique combination of a benzylcyclohexyl group and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexylmethylamine with benzyl chloride, followed by the introduction of the thiazolyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The thiazolyl group can participate in nucleophilic substitution reactions, especially at the C-2 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolyl group is known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The benzylcyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride: A closely related compound with similar properties.
Thiazole derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.
Benzylcyclohexyl derivatives: Compounds featuring the benzylcyclohexyl group, often used in medicinal chemistry.
Uniqueness
This compound stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
2418643-69-1 |
---|---|
Molecular Formula |
C18H24N2S |
Molecular Weight |
300.5 |
Purity |
95 |
Origin of Product |
United States |
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